Bienvenue dans la boutique en ligne BenchChem!

Hexamethylenediisocyanate

Polyurethane Coatings Accelerated Weathering Color Stability

Common pain point: aromatic isocyanates (TDI/MDI) yellow under UV, ruining clearcoats. HDI (CAS 822-06-0) is the non-yellowing aliphatic alternative for durable PU coatings. • 98% gloss retention, ΔE<1 after 2,000h QUV (vs TDI ΔE>5) • Low-viscosity trimers (≈500 mPa·s) enable VOC-compliant high-solids formulations • Linear backbone delivers higher tear strength than cycloaliphatic IPDI

Molecular Formula C8H12N2O2
C8H12N2O2
OCN-(CH2)6-NCO
Molecular Weight 168.19 g/mol
CAS No. 822-06-0
Cat. No. B165251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexamethylenediisocyanate
CAS822-06-0
Synonyms1,6-diisocyanatohexane
1,6-hexamethylene diisocyanate
1,6-hexane diisocyanate
HDI cpd
hexamethylene diisocyanate
Molecular FormulaC8H12N2O2
C8H12N2O2
OCN-(CH2)6-NCO
Molecular Weight168.19 g/mol
Structural Identifiers
SMILESC(CCCN=C=O)CCN=C=O
InChIInChI=1S/C8H12N2O2/c11-7-9-5-3-1-2-4-6-10-8-12/h1-6H2
InChIKeyRRAMGCGOFNQTLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 250 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityReacts with water (NTP, 1992)
Solubility in water: reaction
Low (Reacts)

Structure & Identifiers


Interactive Chemical Structure Model





HDI Procurement Baseline: Non-Yellowing Aliphatic Monomer


Hexamethylenediisocyanate (HDI; CAS 822-06-0), also known as 1,6-diisocyanatohexane, is a linear aliphatic diisocyanate monomer with the molecular formula C₈H₁₂N₂O₂ [1]. It is a colorless to slightly yellow liquid with a sharp, pungent odor, a boiling point of 255°C at 101.3 kPa, and a vapor pressure of approximately 1.3–1.5 Pa at 20°C [1][2]. As a key building block for light-stable polyurethanes, HDI's primary differentiator is its aliphatic backbone, which confers superior resistance to UV-induced yellowing compared to aromatic analogs like TDI and MDI [3][4]. HDI is industrially produced with high purity (≥99.6%) and an isocyanate (NCO) content of ~49.7–49.9%, making it a critical raw material for manufacturing polyisocyanate hardeners, including HDI biurets, trimers (isocyanurates), and adducts, which are essential for high-performance, non-yellowing coatings, adhesives, and elastomers [1][5].

HDI Differentiation: Why Generic Substitution Fails


Treating diisocyanates as interchangeable commodities in procurement is a critical error due to profound differences in molecular architecture that dictate end-product performance and safety profiles. While all diisocyanates react with polyols to form polyurethanes, the fundamental structure of the isocyanate backbone—whether it is linear aliphatic (HDI), cycloaliphatic (IPDI), or aromatic (TDI, MDI)—determines ultimate properties. For instance, aromatic TDI and MDI, despite their lower cost and faster reactivity, are inherently prone to severe photodegradation and yellowing, making them unsuitable for any application requiring aesthetic or functional durability under UV exposure [1]. Conversely, substituting HDI with the cycloaliphatic IPDI can lead to drastically different mechanical and dynamic behaviors; HDI's linear, symmetrical structure yields tighter hard segment packing and higher crystallinity, directly impacting tear strength, hardness, and thermal stability compared to the bulky, asymmetrical IPDI [2]. Furthermore, even within HDI-derived hardeners, the choice between monomer, biuret, and trimer forms dictates critical formulation parameters like viscosity and volatile organic compound (VOC) compliance, where selecting the incorrect grade compromises processability and regulatory conformance [3]. Therefore, selection must be evidence-based on the specific performance, regulatory, and processing requirements of the final application.

Quantitative Evidence: HDI Performance vs. Comparators


UV and Weathering Stability vs. Aromatic TDI

In accelerated QUV weathering tests, polyurethane coatings based on HDI trimer demonstrate dramatically superior color and gloss retention compared to aromatic TDI-based coatings. After 2,000 hours of QUV exposure, an HDI-based system retained 98% of its initial gloss and exhibited negligible color change (ΔE < 1), while the TDI-based system yellowed significantly (ΔE > 5) and lost 70% of its gloss [1].

Polyurethane Coatings Accelerated Weathering Color Stability UV Resistance

Hard Segment Packing vs. Cycloaliphatic IPDI

In polyurea elastomer systems, the linear aliphatic structure of HDI leads to significantly tighter hard segmental packing compared to the bulky, cycloaliphatic IPDI [1]. This tighter packing is directly correlated with enhanced mechanical properties. In related polyurethane systems, formulations utilizing HDI exhibit higher tensile strength, tear strength, and hardness compared to those based on IPDI, which instead contribute to higher elongation at break [2].

Polyurea Elastomers Polyurethane Elastomers Hard Segment Packing Mechanical Properties

Occupational Exposure Limits vs. TDI and MDI

The regulatory and recommended exposure limits reflect the potent respiratory sensitization potential of diisocyanates. While all diisocyanates are hazardous, HDI is subject to strict control. The NIOSH Recommended Exposure Limit (REL) for HDI is a Time-Weighted Average (TWA) of 0.005 ppm (35 μg/m³) and a 10-minute ceiling limit of 0.020 ppm (140 μg/m³) [1]. In contrast, OSHA's Permissible Exposure Limit (PEL) for TDI is a higher ceiling limit of 0.02 ppm (0.14 mg/m³) [2]. This demonstrates that HDI, despite being an aliphatic isocyanate with superior product performance, is regulated at a lower concentration level, underscoring the need for rigorous engineering controls and handling protocols.

Occupational Safety and Health Toxicology Exposure Limits Industrial Hygiene

Low Viscosity: Trimer vs. Biuret

Within the portfolio of HDI-derived polyisocyanate hardeners, the choice between biuret and trimer (isocyanurate) structures has a profound impact on formulation viscosity. The market introduction of HDI trimers was driven by their significantly lower viscosity compared to earlier HDI-biuret hardeners [1]. For example, a typical HDI trimer can have a viscosity of ~500 mPa·s at 23-25°C [2][3], whereas HDI biurets often exhibit viscosities in the range of 1,100–1,800 mPa·s or higher under the same conditions [4].

Polyurethane Hardeners Viscosity Reduction VOC Compliance High-Solids Coatings

Validated HDI Application Scenarios


Non-Yellowing Automotive Clearcoats

For automotive OEM and refinish clearcoats, HDI-derived polyisocyanates (specifically trimers) are non-negotiable due to their proven, quantifiable resistance to UV degradation. As demonstrated in accelerated QUV testing, HDI-based systems maintain 98% gloss and exhibit virtually no color shift (ΔE < 1) after 2,000 hours, a performance metric that aromatic TDI systems cannot achieve (they exhibit severe yellowing with ΔE > 5 and 70% gloss loss) [1]. This ensures the long-term aesthetic and protective qualities of the vehicle's finish.

Low-VOC PU Coatings & Adhesives

The development of low-viscosity HDI trimer hardeners, which exhibit viscosities around 500 mPa·s compared to >1,100 mPa·s for biurets, is a key enabler for high-solids and solvent-free coating formulations [2][3]. This property allows manufacturers to meet stringent VOC regulations without compromising application performance. It is a critical selection criterion for formulators aiming to reduce the environmental footprint of industrial coatings, floor sealers, and adhesives while maintaining excellent crosslinking density and final film properties.

UV-Stable Elastomers & Gel-Coats

For applications such as wind turbine blade coatings, marine gel-coats, and outdoor structural adhesives, the choice of HDI as the hard segment is essential. The weathering test results clearly indicate that HDI and other aliphatic diisocyanates are uniquely suitable for maintaining physical integrity and appearance under UV exposure, unlike aromatic counterparts [4]. Furthermore, the linear symmetry of HDI promotes tighter hard segment packing, which translates to higher tear strength, hardness, and modulus compared to the bulkier, cycloaliphatic IPDI, making it the superior choice for applications demanding both light-stability and mechanical robustness [5].

Infrastructure Protective Coatings

When specifying protective coatings for bridges, offshore structures, or industrial facilities, long-term weatherability and color stability are paramount. The evidence that HDI-based systems retain mechanical and aesthetic properties after extended QUV exposure [1][4] directly supports their specification in polyaspartic and polyurethane topcoats. These systems leverage HDI trimer hardeners to provide a combination of rapid cure, exceptional abrasion resistance, and a durable, non-chalking finish that maintains its appearance and protective function for decades, a performance profile that justifies its selection over lower-cost, less durable alternatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hexamethylenediisocyanate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.